molecular formula C15H14BrNO5S B2609305 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid CAS No. 519152-84-2

3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2609305
CAS No.: 519152-84-2
M. Wt: 400.24
InChI Key: RACVYGPEKAYHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H14BrNO5S and a molecular weight of 400.24 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzoic acid core. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:

    Sulfonation: The sulfonation of the brominated intermediate to introduce the sulfonamide group.

    Coupling: The coupling of the sulfonated intermediate with benzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques involving bromination, sulfonation, and coupling reactions are employed.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research focused on enzyme inhibition and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid
  • 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzenesulfonamide
  • 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]phenylacetic acid

Uniqueness

3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid is unique due to the specific combination of functional groups it possesses. The presence of the bromine atom, ethoxy group, and sulfonamide group provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-2-22-14-7-6-11(9-13(14)16)17-23(20,21)12-5-3-4-10(8-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACVYGPEKAYHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.